chemical properties of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine
chemical properties of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine
An In-depth Technical Guide to the Chemical Properties and Applications of (aS)-3,5-Dibromo-α-methyl-benzenemethanamine
Authored by a Senior Application Scientist
Abstract
(aS)-3,5-Dibromo-α-methyl-benzenemethanamine is a halogenated chiral amine of significant interest in synthetic organic chemistry. Its unique structure, featuring a stereogenic center adjacent to a dibrominated aromatic ring, makes it a valuable building block and chiral auxiliary in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, including molecular identity, synthesis, spectroscopic characterization, reactivity, and key applications. Furthermore, it details robust protocols for its synthesis and analysis, and outlines essential safety and handling procedures to ensure its effective and safe utilization in a research and development setting.
Molecular Identity and Physicochemical Properties
The structural foundation of (aS)-3,5-Dibromo-α-methyl-benzenemethanamine combines a sterically defined amine with a synthetically versatile aromatic core. The 'αS' designation specifies the absolute configuration at the chiral carbon, which is paramount for its applications in asymmetric synthesis.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1S)-1-(3,5-Dibromophenyl)ethan-1-amine |
| Molecular Formula | C₈H₉Br₂N |
| Molecular Weight | 278.97 g/mol |
| CAS Number | Not explicitly assigned; related to (S)-1-(3-Bromophenyl)ethylamine (CAS 139305-96-7)[1] |
| SMILES | Nc1cc(Br)cc(Br)c1 |
| InChI Key | Inferred from structure |
Predicted Physicochemical Data
Quantitative data for this specific molecule is not widely published. The following properties are estimated based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for chiral benzylamines.[2] |
| Boiling Point | >250 °C (Predicted) | Halogenation and molecular weight increase the boiling point compared to α-methylbenzylamine. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water. | The amine group provides some polarity, but the dibromophenyl ring dominates.[2] |
| pKa | ~8.5 - 9.5 (Predicted) | The basicity of the amine is influenced by the electron-withdrawing bromine atoms. |
Synthesis and Purification
The synthesis of (aS)-3,5-Dibromo-α-methyl-benzenemethanamine can be approached via several routes. A logical and efficient pathway begins with the selective bromination of a commercially available precursor, followed by the introduction of the chiral aminomethyl group.
Proposed Synthetic Workflow
A robust method involves the reductive amination of 3,5-dibromoacetophenone. This approach offers high yields and excellent stereocontrol when a suitable chiral amine or catalyst is employed, followed by deprotection.
Caption: Proposed synthesis via diastereoselective reductive amination.
Experimental Protocol: Synthesis
Objective: To synthesize (aS)-3,5-Dibromo-α-methyl-benzenemethanamine from 3,5-dibromoacetophenone.
Materials:
-
3,5-Dibromoacetophenone
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(S)-α-methylbenzylamine
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Titanium(IV) isopropoxide
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Sodium borohydride (NaBH₄)
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Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of 3,5-dibromoacetophenone (1.0 eq) in anhydrous DCM, add (S)-α-methylbenzylamine (1.1 eq) followed by titanium(IV) isopropoxide (1.2 eq). Stir the mixture at room temperature under an inert atmosphere (N₂) for 12-18 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the ketone.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add methanol, followed by the portion-wise addition of sodium borohydride (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by the slow addition of water. Filter the mixture through a pad of celite to remove titanium salts, washing with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification of Diastereomers: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue contains a mixture of diastereomers. Separate the diastereomers using flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient).
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Deprotection: Dissolve the desired diastereomer in methanol. Add 10% Pd/C catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours.
-
Final Isolation: Filter the reaction mixture through celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final product. Assess purity by NMR and chiral HPLC.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical to confirm the identity, purity, and stereochemistry of the final compound.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (t, 1H, Ar-H at C4), ~7.4 (d, 2H, Ar-H at C2, C6), ~4.1 (q, 1H, CH-NH₂), ~1.6 (s, 2H, NH₂), ~1.4 (d, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~148 (Ar-C), ~133 (Ar-CH), ~128 (Ar-CH), ~122 (Ar-C-Br), ~55 (CH-NH₂), ~25 (CH₃). |
| FT-IR (ATR) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~550-650 cm⁻¹ (C-Br stretch). |
| Mass Spec. (EI) | M⁺ peak showing characteristic isotopic pattern for two bromine atoms (m/z, m/z+2, m/z+4 in a ~1:2:1 ratio). |
| Chiral HPLC | A single peak on a suitable chiral stationary phase (e.g., Chiralcel OD-H) when compared to the racemic standard. |
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by the primary amine and the dibrominated aromatic ring.
Reactions at the Amine Center
The primary amine is nucleophilic and basic, readily participating in several fundamental transformations.[3]
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N-Acylation: Reacts with acid chlorides or anhydrides to form amides. This is often used as a protective strategy or to introduce new functional groups.
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N-Alkylation: Can be alkylated with alkyl halides to form secondary and tertiary amines.
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Salt Formation: As a base, it reacts with acids to form ammonium salts, which can be useful for purification by crystallization.
Reactions at the Aromatic Ring
The two bromine atoms are powerful directing groups and provide handles for cross-coupling reactions.
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Electrophilic Aromatic Substitution: The ring is strongly deactivated by the two bromine atoms, making further electrophilic substitution (e.g., nitration, halogenation) challenging and requiring harsh conditions.
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Metal-Catalyzed Cross-Coupling: The C-Br bonds are ideal sites for reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig amination, allowing for the construction of complex biaryl systems or the introduction of new C-C, C-N, and C-O bonds.
Caption: Core reactivity of the target molecule.
Applications in Research and Development
The primary value of this compound lies in its chirality, making it a powerful tool in asymmetric synthesis.
-
Chiral Resolving Agent: It can be used to separate racemic mixtures of acidic compounds. The amine reacts with a racemic acid to form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.[4]
-
Chiral Auxiliary: The amine can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.
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Chiral Building Block (Synthon): It serves as a foundational piece for the synthesis of larger, optically active molecules.[4] Its dibrominated ring allows for sequential, site-specific modifications via cross-coupling chemistry.
Caption: Workflow for chiral resolution using the title compound.
Safety, Handling, and Disposal
Handling of halogenated amines requires strict adherence to safety protocols. Information is synthesized from safety data sheets of structurally similar compounds.[5]
Hazard Identification
-
GHS Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long-lasting effects).[1]
-
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
| Protection | Specification |
| Eye/Face | Chemical safety goggles or face shield conforming to EN166. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use. |
| Body | Lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[5] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and acids.[7]
Disposal
Dispose of contents and container in accordance with all local, regional, and national regulations. This material may be classified as hazardous waste. Do not let the product enter drains.
References
-
Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Link
-
Lindau Chemical. (2009). SAFETY DATA SHEET for N,N-dimethylbenzylamine. 6
-
Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Methylbenzylamine. 7
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Benzylamine. 5
-
Benchchem. 3-Bromo-5-methylbenzylamine | CAS 1177558-42-7. Link
-
CymitQuimica. alpha-methyl-benzenepropanamine | CAS 22374-89-6. Link
-
Multichem. (R)-(+)-a-Methylbenzylamine Dealer and Distributor. Link
-
Sigma-Aldrich. (S)-3-Bromo-a-methylbenzylamine Chipros®. Link
Sources
- 1. (S)-3-Bromo-a-methylbenzylamine Chipros , produced by BASF, = 99.0 139305-96-7 [sigmaaldrich.com]
- 2. CAS 22374-89-6: alpha-methyl-benzenepropanamine [cymitquimica.com]
- 3. 3-Bromo-5-methylbenzylamine|CAS 1177558-42-7|Research Chemical [benchchem.com]
- 4. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]
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